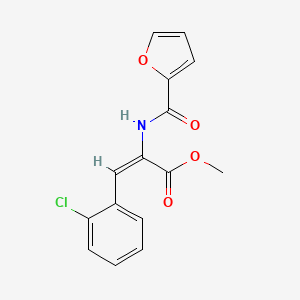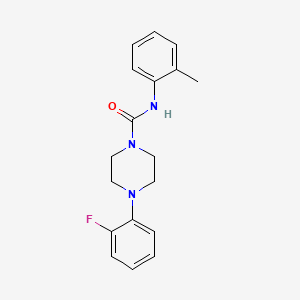
5-(1H-imidazol-1-ylmethyl)-8-quinolinol
概要
説明
“5-(1H-imidazol-1-ylmethyl)-8-quinolinol” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been widely studied due to their therapeutic potential . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .科学的研究の応用
Synthesis and Characterization
- Synthesis and Microbial Studies : A study conducted by Verma et al. (2010) explored the synthesis and microbial studies of transition metal complexes of 5-chloromethyl-8-quinolinol hydrochloride, a derivative of 5-(1H-imidazol-1-ylmethyl)-8-quinolinol. This compound was characterized using elemental analysis and spectral studies, highlighting its significance in chemical research and potential applications in microbiology (Verma et al., 2010).
Potential Drug Applications
- Antiviral Candidate Against SARS-CoV-2 : Douche et al. (2021) synthesized and characterized 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (DD1) as a potential antiviral agent against SARS-CoV-2. Their study included crystal structure analysis, Hirshfeld surface analysis, DFT, and molecular docking studies, suggesting its potential as a therapeutic agent (Douche et al., 2021).
Chemical Reactions and Synthesis
- Copper-Catalyzed Domino Synthesis : Yang et al. (2014) described a copper-catalyzed domino reaction for the synthesis of 2-imino-1H-imidazol-5(2H)-ones and quinoxalines, involving C-C bond cleavage. This research underlines the compound’s role in facilitating novel chemical reactions and synthesis methods (Yang et al., 2014).
Antimicrobial and Antifungal Activity
- Antimicrobial and Antifungal Agents : Research by Anisetti et al. (2012) on novel quinolinone analogs, which are structurally related to this compound, demonstrated significant antimicrobial and antifungal activity. This highlights its potential use in developing new antimicrobial agents (Anisetti et al., 2012).
Material Science Applications
- Polyaniline Derivative for Electrochemical Activity : Li et al. (2010) investigated a self-dispersed polyaniline derivative extending electrochemical activity to neutral media. This study reveals the utility of this compound derivatives in material science, particularly in electrochemical applications (Li et al., 2010).
作用機序
The mechanism of action of imidazole-containing compounds is diverse, depending on the specific derivative and its biological target. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Safety and Hazards
The safety and hazards of imidazole-containing compounds depend on the specific derivative. Some imidazole derivatives are commercially available drugs in the market such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
将来の方向性
The future directions for research on imidazole-containing compounds are promising. There is a great importance of heterocyclic ring-containing drugs . Therefore, there is a need for the development of a new drug that overcomes the AMR problems . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazole derivatives .
特性
IUPAC Name |
5-(imidazol-1-ylmethyl)quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-12-4-3-10(8-16-7-6-14-9-16)11-2-1-5-15-13(11)12/h1-7,9,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRGZMWNWBBHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5463030.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5463046.png)
![1-(ethylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5463052.png)
![1-methyl-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5463055.png)
![4-({2,6-dichloro-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5463058.png)
![N-[1-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5463066.png)


![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5463081.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5463082.png)
![methyl 2-{[3-(1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5463089.png)
![{[5-(4-bromophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5463103.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one](/img/structure/B5463108.png)
